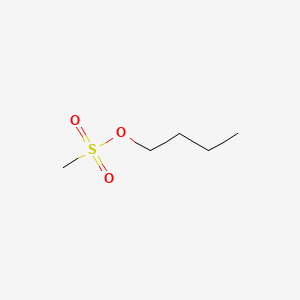

Butyl methanesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLBHTZRLVHUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073281 | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-32-9, 63732-28-5 | |

| Record name | Butyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, methylsulfonyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl Methanesulfonate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (B1217627) (BMS), also known as butyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₅H₁₂O₃S.[1][2] It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water.[1] As a potent alkylating agent, butyl methanesulfonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of a butyl group.[1] However, its high reactivity also renders it a genotoxic agent, capable of alkylating DNA, which necessitates careful handling and a thorough understanding of its chemical behavior.[3][4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and biological implications of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its safe handling, application in chemical reactions, and for understanding its environmental fate.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Butyl mesylate, n-Butyl methanesulfonate, Methanesulfonic acid butyl ester | [1][6] |

| CAS Number | 1912-32-9 | [1] |

| Molecular Formula | C₅H₁₂O₃S | [1] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 77 °C at 2 mmHg | [6][7] |

| Melting Point | Not available | |

| Density | 1.11 g/cm³ at 20 °C | [6] |

| Flash Point | 102 °C | [6] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Refractive Index | 1.43 | [6] |

Reactivity

The reactivity of this compound is dominated by its nature as a potent electrophile and alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a nucleophile.

Alkylation Reactions

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce a butyl group. The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom of the butyl group, leading to the displacement of the methanesulfonate anion.

The general scheme for an alkylation reaction with a nucleophile (Nu:) is as follows:

The reactivity of alkyl methanesulfonates is influenced by the structure of the alkyl group. Primary methanesulfonates, such as this compound, predominantly react through an S(_N)2 mechanism. In contrast, secondary and tertiary analogues, like 2-butyl methanesulfonate, exhibit increased S(_N)1 character due to the formation of a more stable secondary carbocation.[4][5]

Hydrolysis

Biological Reactivity and Genotoxicity

The alkylating nature of this compound is the basis for its biological activity, including its genotoxic and mutagenic effects.

DNA Alkylation

As an electrophile, this compound can react with nucleophilic sites on DNA bases. The primary sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine.[8][9] However, the most mutagenic lesion is the O⁶-alkylation of guanine, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[4] The genotoxicity of alkyl methanesulfonates is a significant concern in pharmaceutical manufacturing, where they may be present as impurities.[10][11]

DNA Repair

Cells have evolved mechanisms to repair DNA alkylation damage. The primary pathway for repairing lesions caused by agents like this compound is the Base Excision Repair (BER) pathway.[8] This multi-step process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence.

Toxicology

| Hazard Statement | GHS Classification | Reference(s) |

| Acute Toxicity, Oral | Harmful if swallowed (Category 4) | [2][12] |

| Acute Toxicity, Dermal | Harmful in contact with skin (Category 4) | [12] |

| Acute Toxicity, Inhalation | Harmful if inhaled (Category 4) | [12] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [12] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [2][12] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | |

| Carcinogenicity | Suspected of causing cancer |

Experimental Protocols

The following is a representative protocol for the N-alkylation of an aniline (B41778) using an alkyl methanesulfonate. This procedure should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

N-Butylation of Aniline

This protocol is a general representation and has not been optimized for this compound specifically.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature.

-

Slowly add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the solid potassium carbonate and wash with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-butylaniline.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Conclusion

This compound is a versatile and reactive alkylating agent with important applications in organic synthesis. Its utility is, however, paralleled by its significant genotoxic potential, which stems from its ability to alkylate DNA. A thorough understanding of its chemical properties, reactivity, and toxicological profile is therefore paramount for its safe and effective use in research and industrial settings. This guide provides a foundational understanding of these aspects to aid researchers, scientists, and drug development professionals in their work with this compound. Further research is warranted to fill the existing data gaps, particularly concerning its specific reaction kinetics, a definitive melting point, and comprehensive in vivo toxicity data.

References

- 1. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ijpsrjournal.com [ijpsrjournal.com]

- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of n-Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butyl methanesulfonate (B1217627), a key intermediate in organic synthesis and drug development. This document details established synthetic protocols, purification methods, and in-depth characterization data.

Synthesis of n-Butyl Methanesulfonate

n-Butyl methanesulfonate is typically synthesized by the reaction of n-butanol with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Common bases include pyridine (B92270) and triethylamine (B128534). The reaction is generally carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction.

Two common synthetic protocols are presented below, differing primarily in the choice of base.

Experimental Protocols

Protocol 1: Synthesis using Pyridine as a base

To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added pyridine (0.82 mL, 10.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.78 mL, 10.1 mmol).[1] The reaction mixture is stirred at 0 °C and allowed to gradually warm to room temperature over 6 hours.[1]

Protocol 2: Synthesis using Triethylamine as a base

A solution of n-butanol (4.05 g, 49.3 mmol) in dried dichloromethane (20.0 mL) is cooled to 0 °C.[1] Methanesulfonyl chloride (4.58 mL, 59.2 mmol) is added slowly, followed by the dropwise addition of triethylamine (8.26 mL, 59.2 mmol). The reaction is stirred at 0 °C for 1 hour.[1]

Work-up and Purification

Following the reaction, the mixture is quenched, typically with methanol, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed sequentially with 1 M hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to yield n-butyl methanesulfonate as a colorless oil.[1]

Synthesis Workflow

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol (n-butanol) acts as the nucleophile, and the base facilitates the reaction by deprotonating the alcohol and neutralizing the HCl byproduct.

References

An In-depth Technical Guide to the Mechanism of Action of Butyl Methanesulfonate in Alkylation Reactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyl methanesulfonate (B1217627) (BMS), also known as butyl mesylate, is a potent monofunctional alkylating agent belonging to the alkyl sulfonate class of compounds.[1][2] Its reactivity stems from the presence of a methanesulfonate (mesylate) group, an excellent leaving group, attached to a butyl chain. This structure facilitates the transfer of the butyl group to nucleophilic centers in biological macromolecules, with deoxyribonucleic acid (DNA) being the primary target. The covalent modification of DNA bases disrupts fundamental cellular processes, including replication and transcription, ultimately leading to cytotoxic and mutagenic effects.[3][4][5] This guide provides a detailed examination of the chemical mechanism of BMS, its interaction with DNA, the resulting biological consequences, and the experimental protocols used to study these processes.

Core Mechanism: Nucleophilic Substitution

The alkylating activity of butyl methanesulfonate is a classic example of a nucleophilic substitution reaction. In this reaction, a nucleophile (Nu:), such as a nitrogen or oxygen atom within a DNA base, attacks the electrophilic carbon atom of the butyl group. Simultaneously, the methanesulfonate anion departs. The efficiency of this process is largely due to the high stability of the methanesulfonate anion, which makes it an excellent leaving group.

The specific pathway of this substitution—either bimolecular (SN2) or unimolecular (SN1)—is determined by the structure of the alkyl group.[6][7] For n-butyl methanesulfonate, which has a primary alkyl group, the reaction predominantly proceeds through a concerted SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration at the electrophilic carbon. The SN2 pathway is favored due to the low steric hindrance and the relative instability of a primary carbocation that would be required for an SN1 reaction.[8]

Molecular Targets and DNA Adduct Formation

The cytotoxic effects of alkylating agents are primarily attributed to their reaction with DNA.[5] The DNA molecule contains numerous nucleophilic sites that are susceptible to attack by this compound. The most common sites of alkylation are the nitrogen atoms in purine (B94841) bases.

Key DNA nucleophilic centers include:

-

N7-position of Guanine (B1146940): This is the most nucleophilic site in DNA and the most frequent target for alkylating agents like BMS.[9][10]

-

N3-position of Adenine: Another common site of alkylation.[9][11]

-

O6-position of Guanine: While alkylation at this site is less frequent, the resulting O6-butylguanine adduct is highly miscoding and mutagenic, often leading to G:C to A:T transition mutations during DNA replication.[7][12]

-

Phosphate Backbone: The phosphodiester backbone can also be alkylated, though this is generally a minor event compared to base alkylation.

Biological Consequences and Cellular Response

The formation of DNA adducts by this compound triggers a cascade of cellular events that disrupt homeostasis and can lead to cell death.

-

Inhibition of DNA Replication and Transcription: Bulky butyl-adducts on the DNA template can physically obstruct the progression of DNA and RNA polymerases, stalling these critical processes.[10]

-

DNA Mispairing and Mutagenesis: The O6-butylguanine adduct preferentially pairs with thymine (B56734) instead of cytosine during replication.[13] If not repaired, this leads to a permanent G:C to A:T transition mutation in the subsequent round of replication.[10]

-

Induction of DNA Repair Pathways: The cell recognizes DNA adducts as damage and activates complex repair networks. The attempt to remove these lesions can lead to the formation of single-strand breaks or apurinic/apyrimidinic (AP) sites as repair intermediates.[12][14]

-

Apoptosis: If the DNA damage is too extensive to be repaired, cellular signaling pathways are activated that lead to programmed cell death, or apoptosis. This is the primary mechanism by which alkylating agents eliminate rapidly dividing cancer cells.[4]

References

- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Methanesulfonic acid, butyl ester [webbook.nist.gov]

- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 7. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Repair of Alkylation Damage: Stability of Methyl Groups in Bacillus subtilis Treated with Methyl Methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of Butyl Methanesulfonate (B1217627)

This technical guide provides a comprehensive overview of the spectroscopic data for butyl methanesulfonate, catering to researchers, scientists, and professionals involved in drug development. The information is systematically organized to ensure clarity and ease of data comparison.

Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward interpretation.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.24 | Triplet (t) | 6.4 | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 3.01 | Singlet (s) | - | 3H | CH₃ -SO₂- |

| 1.74 | Multiplet (m) | - | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.45 | Multiplet (m) | - | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.96 | Triplet (t) | 7.6 | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 100 MHz. Chemical shifts (δ) are provided in ppm relative to TMS.

| Chemical Shift (δ) ppm | Assignment |

| 69.99 | -O-CH₂ -CH₂-CH₂-CH₃ |

| 37.30 | CH₃ -SO₂- |

| 31.05 | -O-CH₂-CH₂ -CH₂-CH₃ |

| 18.67 | -O-CH₂-CH₂-CH₂ -CH₃ |

| 13.48 | -O-CH₂-CH₂-CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for this compound are presented below. These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~1360-1340 | Strong | S=O asymmetric stretch (sulfonate) |

| ~1175-1150 | Strong | S=O symmetric stretch (sulfonate) |

| ~1000-960 | Strong | S-O-C stretch |

Note: These are typical absorption ranges for sulfonate esters.

Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

| m/z | Relative Intensity | Assignment | Ionization Method |

| 175.0401 | - | [M+Na]⁺ (Observed) | ESI |

| 175.0405 | - | [M+Na]⁺ (Calculated for C₅H₁₂NaO₃S⁺) | ESI |

| 79 | High | [CH₃SO₂]⁺ | EI |

| 56 | Top Peak | [C₄H₈]⁺ | EI |

| 41 | High | [C₃H₅]⁺ | EI |

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid this compound, a thin film of the neat (undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: An FTIR spectrometer is used to record the spectrum. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of this compound in a polar, volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as adducts with sodium ([M+Na]⁺). These ions are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of butyl methanesulfonate in organic solvents

An In-depth Technical Guide to the Solubility of Butyl Methanesulfonate (B1217627) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl methanesulfonate, a key intermediate in pharmaceutical synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document summarizes known qualitative information. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data as required for their specific applications. A comparative solubility profile of the closely related compound, ethyl methanesulfonate, is also presented to provide a contextual reference.

Introduction to this compound

This compound (BuMs), also known as butyl mesylate, is an alkylating agent used in the synthesis of various pharmaceutical compounds. Its chemical formula is C₅H₁₂O₃S, and it possesses a molecular weight of 152.21 g/mol . The solubility of BuMs in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yield and purity, and the development of stable formulations.

Solubility Data

This compound Solubility

A thorough review of scientific literature indicates a notable scarcity of specific quantitative data on the solubility of this compound in common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[1] |

| Methanol | CH₃OH | Soluble[1] |

Comparative Solubility Data: Ethyl Methanesulfonate

To provide a frame of reference, the following table summarizes the available quantitative solubility data for ethyl methanesulfonate (EMS), a structurally similar compound. EMS is also an alkylating agent with a molecular formula of C₃H₈O₃S. It is generally highly soluble in polar organic solvents.[2]

Table 2: Quantitative Solubility of Ethyl Methanesulfonate

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | Miscible (200 mg/mL) | Not Specified |

| Water | H₂O | 50-100 g/L | 27 |

| Ethanol | C₂H₅OH | Highly Soluble[2] | Not Specified |

| Acetone | C₃H₆O | Highly Soluble[2] | Not Specified |

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound, which can then be quantified using gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[3]

Shake-Flask Method for Achieving Equilibrium

This method is considered the gold standard for determining thermodynamic solubility as it ensures the solution has reached a state of equilibrium with the undissolved solute.[3]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant for analysis, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

Saturated solution from the shake-flask method

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Accurately weigh a clean, dry evaporation dish.

-

Carefully transfer a known mass or volume of the clear supernatant (from step 7 of the shake-flask method) into the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) * 100

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are not easily analyzed by gravimetric methods.

Materials:

-

Saturated solution from the shake-flask method

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes for dilutions

-

This compound standard of known purity

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Accurately dilute a known volume of the clear supernatant (from step 7 of the shake-flask method) with the solvent to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Butyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methanesulfonate (B1217627), a member of the alkyl sulfonate ester family, serves as a versatile and efficient precursor in a multitude of organic transformations. Its utility primarily stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions for the introduction of a butyl group onto various substrates. This technical guide provides an in-depth overview of butyl methanesulfonate, encompassing its physicochemical properties, synthesis, and its application as a key reagent in N-alkylation, O-alkylation, and other significant synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this reagent for applications in pharmaceutical development and fine chemical synthesis.

Introduction

This compound (butyl mesylate) is an organic compound recognized for its reactivity as an alkylating agent.[1] The presence of the methanesulfonate group, a superior leaving group, renders the butyl group susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This property has led to its application in the synthesis of a diverse range of compounds, including pharmaceuticals and specialized ionic liquids.[1][2] This guide aims to provide a comprehensive resource on the synthesis and application of this compound as a precursor in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃S | [3] |

| Molecular Weight | 152.21 g/mol | [3] |

| CAS Number | 1912-32-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 172 °C (estimate) | [2] |

| Density | 1.088 g/cm³ (estimate) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Refractive Index | 1.5151 (estimate) | [2] |

| InChI | InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | [3] |

| SMILES | CCCCOS(=O)(=O)C | [3] |

Synthesis of this compound

This compound is typically synthesized from n-butanol and methanesulfonyl chloride in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the product.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine

To a stirred solution of n-butanol (4.05 g, 49.3 mmol) in dried dichloromethane (B109758) (20.0 mL) cooled to 0 °C, methanesulfonyl chloride (4.58 mL, 59.2 mmol) is added slowly. Triethylamine (8.26 mL, 59.2 mmol) is then added, and the mixture is stirred at 0 °C for 1 hour. After completion, the reaction mixture is filtered and evaporated to yield n-butyl methanesulfonate.[4] This method often results in a quantitative yield.[4]

Protocol 2: Synthesis using Pyridine (B92270)

To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, pyridine (0.82 mL, 10.1 mmol) and methanesulfonyl chloride (0.78 mL, 10.1 mmol) are added sequentially. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 6 hours. The reaction is then quenched with methanol (B129727) and concentrated. The residue is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated saline (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by silica (B1680970) gel column chromatography affords n-butyl methanesulfonate as a colorless oil.[4] This protocol has been reported to yield 92% of the product.[4]

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.24 (t, J = 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, J = 7.6 Hz, 3H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 69.99, 37.30, 31.05, 18.67, 13.48.[4]

-

High-Resolution Mass Spectrometry (ESI): Calculated for [C₅H₁₂O₃S + Na]⁺: 175.0405, Found: 175.0401.[4]

Applications in Organic Synthesis

This compound is a potent butylation agent, enabling the introduction of a butyl group to a variety of nucleophiles.

N-Alkylation of Amines

The reaction of this compound with amines provides a direct route to N-butylated compounds.

Caption: N-Alkylation using this compound.

Experimental Protocol: N-Butylation of 1-Methylimidazole (B24206)

To a solution of 1-methylimidazole (6.47 g, 78.8 mmol) in acetonitrile (B52724) (50.0 mL), n-butyl methanesulfonate (10.00 g, 65.7 mmol) is added at room temperature.[4] The reaction mixture is stirred until completion. The solvent is then removed by rotary evaporation. The resulting ionic liquid, 1-butyl-3-methylimidazolium methanesulfonate, is extracted with ethyl acetate (3 x 20 mL) to remove any non-ionic organic impurities. The ionic liquid layer is then concentrated under vacuum. This reaction proceeds with a reported yield of 92%.[4]

Note on Primary and Secondary Amines: The alkylation of primary and secondary amines can sometimes lead to over-alkylation, resulting in a mixture of products.[5] Careful control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.

O-Alkylation: Synthesis of Ethers

This compound can be employed in Williamson-type ether syntheses, reacting with alkoxides or phenoxides to form butyl ethers.

Caption: O-Alkylation using this compound.

General Considerations for O-Alkylation:

The Williamson ether synthesis is a robust method for preparing ethers.[6] For successful synthesis using this compound, the following should be considered:

-

Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol or phenol, forming the corresponding nucleophilic alkoxide or phenoxide.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.

-

Reaction Conditions: The reaction temperature can vary depending on the reactivity of the substrate.

While specific protocols for the O-alkylation of a wide range of alcohols and phenols using this compound are not extensively detailed in the readily available literature, the general principles of the Williamson ether synthesis are directly applicable. Researchers should optimize reaction conditions for their specific substrates.

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and reactive precursor for the introduction of butyl groups in organic synthesis. Its straightforward preparation and high reactivity make it a useful tool for researchers in academia and industry. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with experimental protocols and safety considerations. The methodologies presented here offer a solid foundation for the successful application of this compound in the development of novel molecules and synthetic pathways.

References

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenyl-2-naphthylamine (CAS 135-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-2-naphthylamine (P2NA), with the CAS number 135-88-6, is an aromatic amine that has historically been used as an antioxidant in the rubber industry.[1] Its chemical structure, featuring a phenyl group attached to a 2-naphthylamine (B18577) moiety, confers properties that have made it effective in preventing the degradation of materials due to oxidation.[2] However, the toxicological profile of N-Phenyl-2-naphthylamine is of significant concern to researchers and drug development professionals. The compound can be metabolized in vivo to 2-naphthylamine, a known human bladder carcinogen.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of N-Phenyl-2-naphthylamine, detailed experimental protocols, and a discussion of its primary metabolic pathway.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of N-Phenyl-2-naphthylamine.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 135-88-6 | [5] |

| Molecular Formula | C₁₆H₁₃N | [2] |

| Molecular Weight | 219.28 g/mol | [5] |

| Appearance | Light gray to gray powder; white to yellow crystals or gray to tan flakes. Solutions exhibit blue fluorescence. | [5][6] |

| Melting Point | 105 - 108 °C | [3][7] |

| Boiling Point | 395 - 395.5 °C at 760 mmHg | [3][5] |

| Water Solubility | Insoluble (< 1 mg/mL at 20 °C) | [4][6] |

| Solubility in Organic Solvents | Soluble in acetone, ethyl acetate, methyl chloride, benzene, and carbon disulfide. Soluble in ethanol (B145695) and carbon tetrachloride. | [8] |

| Specific Gravity | 1.24 | [6] |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 4.20 - 5.1 | [5][7] |

Table 2: Chemical and Toxicological Data

| Property | Value | Reference(s) |

| Chemical Class | Aromatic Amine | [2] |

| Primary Use | Antioxidant in rubber processing | [1] |

| Key Toxicological Concern | Metabolic conversion to the carcinogen 2-naphthylamine | [3][4] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [7] |

| Hazard Statements | Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing cancer, toxic to aquatic life with long lasting effects. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Phenyl-2-naphthylamine are crucial for research and development.

Synthesis of N-Phenyl-2-naphthylamine

A common method for the synthesis of N-Phenyl-2-naphthylamine is through the reaction of 2-naphthol (B1666908) with aniline (B41778) in the presence of a catalyst.[10]

Protocol:

-

Combine 288 parts of 2-naphthol, 220 parts of aniline, and 5 parts of phosphorous acid in a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

-

Heat the mixture to 173°C to initiate the elimination of water.

-

Gradually increase the reaction temperature to 230°C over a period of 4 hours, during which approximately 36 parts of water will be collected.

-

After the reaction is complete, purify the crude N-Phenyl-2-naphthylamine by vacuum distillation.[10]

Analytical Method for Quantification in Air Samples (OSHA Method 96)

This method is suitable for determining the concentration of N-Phenyl-2-naphthylamine in workplace air.[1]

Protocol:

-

Sample Collection: Draw a known volume of air (recommended 240 L at 1 L/min) through a three-piece cassette containing two 25-mm glass fiber filters treated with L-ascorbic acid to prevent oxidation.[1]

-

Sample Extraction: Extract the filters with methyl alcohol.[1]

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[1]

Generalized Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like N-Phenyl-2-naphthylamine.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: Allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation: Determine the concentration of the dissolved compound in the diluted solution and calculate the solubility in the original solvent, expressed in units such as g/L or mg/mL.

Mandatory Visualizations

Metabolic Pathway of N-Phenyl-2-naphthylamine

The primary toxicological concern with N-Phenyl-2-naphthylamine is its metabolic conversion to the known human bladder carcinogen, 2-naphthylamine.[4] This metabolic dephenylation makes the parent compound a pro-carcinogen.[4] The resulting 2-naphthylamine can then undergo further metabolic activation to intermediates that can form DNA adducts, leading to mutations and potentially cancer.

References

- 1. osha.gov [osha.gov]

- 2. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-苯基-2-萘胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Phenyl-β-naphthylamine [cdc.gov]

- 5. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. N-Phenyl-2-naphthylamine | CAS#:135-88-6 | Chemsrc [chemsrc.com]

- 8. CAS 135-88-6: N-Phenyl-2-naphthylamine | CymitQuimica [cymitquimica.com]

- 9. Determination of the n-octanol/water partition coefficients of weakly ionizable basic compounds by reversed-phase high-performance liquid chromatography with neutral model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

The Organic Chemist's Lever: A Technical Comparison of Butyl Mesylate and Butyl Tosylate

In the intricate world of synthetic chemistry, particularly within drug discovery and development, the ability to predictably and efficiently modify molecular architecture is paramount. Central to this is the strategic conversion of poor leaving groups, such as hydroxyls, into moieties that readily participate in nucleophilic substitution and elimination reactions. Among the most powerful tools for this transformation are sulfonate esters, with butyl mesylate and butyl tosylate standing out as common and effective choices. This technical guide provides an in-depth comparison of these two critical reagents, detailing their fundamental differences in structure, reactivity, and application, supported by quantitative data and experimental protocols.

Core Chemical and Physical Properties

Butyl mesylate and butyl tosylate are both esters of sulfonic acids, derived from methanesulfonic acid and p-toluenesulfonic acid, respectively. The primary structural difference lies in the substituent on the sulfonyl group: a methyl group in the mesylate and a p-tolyl group in the tosylate. This seemingly subtle variation gives rise to distinct physical and chemical properties.

| Property | Butyl Mesylate | Butyl Tosylate | Reference |

| Molecular Formula | C5H12O3S | C11H16O3S | [1][2] |

| Molecular Weight | 152.21 g/mol | 228.31 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | Clear light yellow-brown liquid | [4][5] |

| Boiling Point | ~172 °C (estimate) | ~322.8 °C (predicted) | [6][7] |

| Density | ~1.088 g/cm³ (estimate) | ~1.122 g/cm³ (predicted) | [6][7] |

| CAS Number | 1912-32-9 | 778-28-9 | [3][4] |

Reactivity: A Tale of Two Leaving Groups

The efficacy of both mesylates and tosylates as leaving groups stems from the stability of the resulting sulfonate anion.[8] This stability is a direct consequence of the negative charge being delocalized across the three oxygen atoms through resonance. The fundamental difference in reactivity between the two arises from the electronic effects of the methyl versus the p-tolyl group.

The key determinant of leaving group ability is the acidity of the parent sulfonic acid. A stronger acid will have a more stable conjugate base, which in turn functions as a better leaving group.

| Sulfonic Acid | pKa | Reference |

| Methanesulfonic Acid | -1.9 | [9] |

| p-Toluenesulfonic Acid | -2.8 | [9][10] |

While both are strong acids, methanesulfonic acid is slightly less acidic than p-toluenesulfonic acid.[9] This suggests that the tosylate anion is marginally more stable than the mesylate anion. However, in the context of nucleophilic substitution reactions, steric factors also play a role. The smaller size of the mesyl group can sometimes lead to faster reaction rates compared to the bulkier tosyl group. Kinetic studies have shown that mesylate can be a slightly more reactive leaving group in certain SN2 reactions.[11]

Relationship between pKa, anion stability, and leaving group ability.

Experimental Protocols

The conversion of an alcohol to a mesylate or tosylate is a standard procedure in organic synthesis. The following protocols outline the general synthesis of butyl mesylate and butyl tosylate from 1-butanol (B46404).

Synthesis of Butyl Mesylate

Objective: To synthesize butyl mesylate from 1-butanol and methanesulfonyl chloride.

Materials:

-

1-butanol

-

Methanesulfonyl chloride (Mesyl chloride)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.[12]

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[12]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl mesylate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Synthesis of Butyl Tosylate

Objective: To synthesize butyl tosylate from 1-butanol and p-toluenesulfonyl chloride.

Materials:

-

1-butanol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ice water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).[11]

-

Add pyridine (1.5 eq) to the solution and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude butyl tosylate can be purified by column chromatography on silica (B1680970) gel.

General workflow for the synthesis of butyl sulfonate esters.

Applications in Drug Development

Both butyl mesylate and butyl tosylate are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][13][] Their primary role is to activate a hydroxyl group for subsequent nucleophilic substitution. The choice between a mesylate and a tosylate often depends on factors such as the specific reaction conditions, the nature of the nucleophile, and the steric environment of the reaction center.

-

Nucleophilic Substitution: The conversion of an alcohol to a tosylate or mesylate is often the first step in a two-step sequence to introduce a nucleophile with inversion of stereochemistry (in an SN2 reaction).[15] This is a cornerstone of stereocontrolled synthesis.

-

Protecting Groups: While primarily used as leaving groups, the conversion to a sulfonate ester can also serve to protect an alcohol from unwanted reactions, such as oxidation.[16]

-

Formation of Alkenes: As good leaving groups, mesylates and tosylates can be readily eliminated to form alkenes, providing a mild alternative to acid-catalyzed dehydration of alcohols.

-

Drug Formulation: The parent sulfonic acids are also used to form salts of basic drug molecules, which can improve properties such as solubility and stability.[17][18][19]

References

- 1. Methanesulfonic acid, butyl ester [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 5. hunan-chem.com [hunan-chem.com]

- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 7. tert-Butyl Tosylate | 4664-57-7 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. nbinno.com [nbinno.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Mesylate - Wikipedia [en.wikipedia.org]

- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for butyl methanesulfonate (B1217627), a potent alkylating agent utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

Butyl methanesulfonate (BMS), with the CAS number 1912-32-9, is the butyl ester of methanesulfonic acid.[1] It is recognized for its reactivity as an alkylating agent, a characteristic that underlies both its utility in chemical synthesis and its toxicological profile.[1]

| Property | Value | Reference |

| Chemical Formula | C5H12O3S | [1] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Toxicological Data

Known Health Hazards:

-

Acute Toxicity: Harmful through oral, dermal, and inhalation routes of exposure.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Mutagenicity: As an alkylating agent, this compound is expected to be mutagenic, capable of inducing genetic defects.[3]

Mechanism of Action: DNA Alkylation and Repair

As a monofunctional alkylating agent, this compound's primary mechanism of toxicity involves the covalent modification of DNA. It transfers its butyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This damage can disrupt DNA replication and transcription, leading to mutations and cell death if not repaired.

The primary cellular defense against this type of damage is the Base Excision Repair (BER) pathway. This intricate process involves the recognition and removal of the damaged base, followed by the insertion of the correct base and ligation of the DNA backbone.

Safety and Handling Precautions

Strict adherence to the following safety and handling procedures is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields and a face shield | ANSI Z87.1 compliant |

| Hands | Chemical-resistant gloves | Nitrile or neoprene, inspect for defects before use |

| Body | Laboratory coat | Flame-retardant, fully buttoned |

| Respiratory | Use in a certified chemical fume hood | Ensure proper airflow and sash height |

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure. The work area should be clearly designated as a hazardous substance handling area.

Safe Handling Practices

-

Avoid all personal contact with the substance.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly sealed when not in use.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Prepare a designated waste container for all contaminated materials.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, the following workflow should be followed.

For major spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work must be meticulously planned and executed. The following are generalized protocols for common genotoxicity assays that may be adapted for use with this compound. Note: These are templates and must be optimized and validated for specific cell lines and experimental conditions.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Dose Range Finding: Perform a preliminary toxicity test to determine a suitable concentration range of this compound that is not overly toxic to the bacterial strains.

-

Main Experiment:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the tester strain, the test substance at a specific concentration, and either S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar (B569324) plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of this compound in mammalian cells.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) to a logarithmic growth phase.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Methodology:

-

Cell Treatment: Expose the chosen cell line to different concentrations of this compound for a short duration.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. An increase in comet tail parameters indicates DNA damage.

Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed and clearly labeled.

Disposal: All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide provides a framework for the safe handling of this compound. It is the responsibility of each researcher and institution to conduct a thorough risk assessment and implement specific safety protocols tailored to their unique experimental conditions. Continuous vigilance and a strong safety culture are paramount when working with this and other hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for O-alkylation using Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of phenols, alcohols, and carboxylic acids utilizing butyl methanesulfonate (B1217627) as a robust and efficient butylating agent. The methodologies outlined are foundational for the synthesis of a wide array of chemical entities crucial in pharmaceutical and materials science research.

Introduction

O-alkylation is a fundamental chemical transformation that involves the formation of an ether or an ester linkage by introducing an alkyl group onto an oxygen atom. Butyl methanesulfonate (BuOMs) is an excellent electrophile for this purpose, featuring a reactive butyl group and a good leaving group (mesylate). Its use in O-alkylation reactions, such as the Williamson ether synthesis for phenols and alcohols, and esterification of carboxylic acids, offers a reliable method for the introduction of a butyl moiety. These reactions typically proceed via an S(_N)2 mechanism, necessitating the use of a base to generate a more nucleophilic alkoxide or carboxylate from the corresponding phenol (B47542), alcohol, or carboxylic acid.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is irritating to the skin, eyes, and respiratory system.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber recommended), and a lab coat.[1][3] In case of contact, rinse the affected area immediately with copious amounts of water.[1]

Data Presentation

The following tables summarize typical quantitative data for the O-butylation of representative substrates using this compound.

Table 1: O-Butylation of Phenols and Alcohols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 92 |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 4 | 95 |

| Benzyl (B1604629) Alcohol | NaH | THF | 25 (rt) | 12 | 88 |

Table 2: O-Butylation of Carboxylic Acids

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | K₂CO₃ | DMF | 60 | 8 | 90 |

| Acetic Acid | Cs₂CO₃ | Acetonitrile | 50 | 5 | 85 |

Experimental Protocols

Protocol 1: O-Butylation of Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of butyl phenyl ether.

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure butyl phenyl ether.

Protocol 2: O-Butylation of Benzyl Alcohol

This protocol details the synthesis of benzyl butyl ether.

Materials:

-

Benzyl alcohol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium hydride (1.2 eq).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylate.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield pure benzyl butyl ether.

Protocol 3: O-Butylation of Benzoic Acid (Esterification)

This protocol outlines the synthesis of butyl benzoate (B1203000).

Materials:

-

Benzoic acid

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the potassium benzoate salt.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude butyl benzoate by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for O-alkylation using this compound.

Caption: General mechanism for O-alkylation.

Caption: Experimental workflow for O-alkylation.

References

Synthesis of Ionic Liquids Utilizing Butyl Methanesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) using butyl methanesulfonate (B1217627) as a key reactant. The focus is on the preparation of 1-butyl-3-methylimidazolium methanesulfonate ([Bmim][CH3SO3]), a common and versatile ionic liquid. Two primary synthetic routes are presented: direct alkylation of 1-methylimidazole (B24206) with butyl methanesulfonate and a metathesis reaction involving a halide precursor.

Introduction

Ionic liquids are a class of salts with low melting points, often below 100°C. Their unique properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solubility, make them attractive for a wide range of applications, including as solvents for organic and inorganic compounds, catalysts, and electrolytes.[1][2] In the pharmaceutical and biomedical fields, ILs are explored as green solvents, for drug delivery, and in drug synthesis, with the potential to improve reaction yields and reduce environmental impact.[1][3] The synthesis of ILs can be fine-tuned by the appropriate selection of cations and anions to achieve desired physicochemical properties.[2]